molecular formula C17H12F2N4O2 B2707956 4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775304-47-6

4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2707956
CAS No.: 1775304-47-6
M. Wt: 342.306
InChI Key: IXVBHYHTDCBROR-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Pyridylmethyl Group: This can be done through a nucleophilic substitution reaction using a pyridylmethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridylmethyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions may target the pyrimidine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Difluorophenyl)-2-aminopyrimidine: A simpler analog with similar biological activities.

    2-(2-Pyridylmethylamino)-4,6-difluoropyrimidine: Another analog with variations in the substitution pattern.

    5-(3,5-Difluorophenyl)-2-aminopyrimidine: A compound with a different substitution position on the pyrimidine ring.

Uniqueness

4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its combination of difluorophenyl and pyridylmethyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-(pyridin-2-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-11-5-10(6-12(19)7-11)15-14(16(24)25)9-22-17(23-15)21-8-13-3-1-2-4-20-13/h1-7,9H,8H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBHYHTDCBROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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